3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione
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Overview
Description
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is a complex organic compound that belongs to the class of fluorenes and azepines This compound is characterized by its unique structure, which includes multiple chlorine substitutions and a dibenzoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione typically involves multi-step organic reactions. One common approach is the chlorination of fluorenes followed by the formation of the dibenzoazepine core through cyclization reactions. The reaction conditions often require the use of strong chlorinating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and dichlorodicyanoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute chlorine atoms.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted fluorenes with different functional groups.
Scientific Research Applications
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: A simpler fluorene derivative with fewer chlorine substitutions.
DDAO (1,3-dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridinone): A related compound used as a fluorescent dye.
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): A widely used oxidizing agent with similar structural features.
Uniqueness
3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is unique due to its complex structure, which combines multiple chlorine substitutions with a dibenzoazepine core
Properties
CAS No. |
25698-60-6 |
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Molecular Formula |
C27H13Cl4NO2 |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
3,9-dichloro-6-(5,7-dichloro-9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C27H13Cl4NO2/c28-15-1-4-20-21-5-2-16(29)11-23(21)27(34)32(26(33)22(20)10-15)18-3-6-19-13(9-18)7-14-8-17(30)12-24(31)25(14)19/h1-6,8-12H,7H2 |
InChI Key |
QOISMTJCLHKVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C4=C(C=CC(=C4)Cl)C5=C(C3=O)C=C(C=C5)Cl)C6=C1C=C(C=C6Cl)Cl |
Origin of Product |
United States |
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